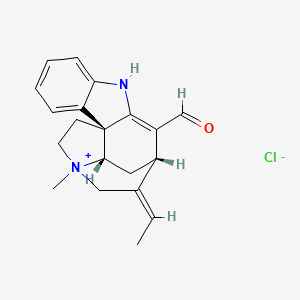

Vincanidine HCl

カタログ番号 B1149871

分子量: 344.5 g/mol

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is a dopamine receptor stimulating agent. Indolinine alkaloid, extracted from roots of Vinca erecta (Apocynaceae fam.) It acts like a Dopaminic receptors ligand as an emetic compound with central mechanism of action. Field of Use:

科学的研究の応用

Chemical Structure and Derivatives

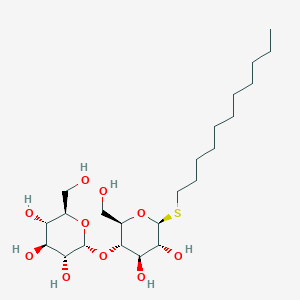

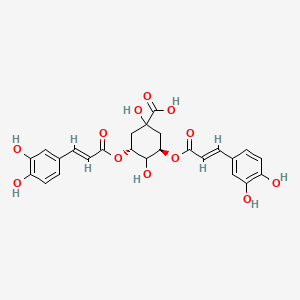

- Vincanidine and Vinervine Derivatives : Vincanidine, a derivative of α-methylindole, forms various bases when heated with hydrochloric acid. These include desformylvincanidine, which yields indoline and indole derivatives upon reduction. The structure and absolute configurations of vincanidine are established through spectroscopy methods and by its conversion to tetrahydroacuammicine from tetrahydrovinervine (Yuldashev et al., 2004).

Applications in Cancer Treatment

- Vinca Alkaloids in Cancer Therapy : Vinca alkaloids, including vincanidine, have been crucial in cancer chemotherapy for over 30 years. Their clinical applications, however, are hampered by a lack of clear correlation between in vitro and in vivo results, and the exact mechanism of action remains unclear. Recent studies indicate potential new applications in cancer therapy, including antiangiogenic activities (Duflos et al., 2012).

Structural and Molecular Analysis

- Structural Analysis of Vincanidine : The structure of vincanidine, featuring the 2-methyleneindoline chromophoric system, is confirmed by UV and infrared spectral analysis. The presence of this system is typical of alkaloids like vincanine and akuammicine (Ubaev et al., 1965).

Biotechnological Aspects

- Catharanthus Alkaloids in Biotechnology : The Catharanthus (Vinca) alkaloids are extensively studied in medicinal plant research. They hold significant potential for biotechnological applications, such as in vitro culture and metabolic engineering, to enhance alkaloid production. This has broad implications for drug development and cancer therapy (van der Heijden et al., 2004).

Anticancer Properties and Pharmacological Studies

- Alkaloids as Anticancer Agents : Alkaloids like vincanidine have shown promising antiproliferative and anticancer effects. The ongoing research emphasizes the potential of these compounds for future development as anticancer drugs (Mondal et al., 2019).

Quantitative Analysis in Botanical Studies

- Quantitative Determination in Plant Roots : A method for the extraction and quantitative determination of vincanidine in Vinca erecta roots has been developed, facilitating its study and application in botanical and pharmacological research (Mirkina & Shakirov, 2004).

特性

製品名 |

Vincanidine HCl |

|---|---|

分子式 |

C19H20O2N2, HCl |

分子量 |

344.5 g/mol |

IUPAC名 |

(1R,11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride |

InChI |

InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3+;/t14-,18-,20+,22?;/m0./s1 |

SMILES |

CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-] |

外観 |

Light brown powder |

純度 |

≥ 97%. Method for purity assay: mass spectrometry |

同義語 |

12-hydroxynorfluorocurarine hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

BenzenepropanaMide, a-hydroxy-4-Methoxy-

105955-69-9

5-Carboxy-TET

155911-13-0

Benzoic acid, 4-Methyl-, 2-Methylbutyl ester

137619-80-8

Butyl[(1-methylpiperidin-2-yl)methyl]amine

120990-87-6

![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)